molecular formula C17H12FN3O2 B11514961 4-fluoro-N'-[(E)-(8-hydroxyquinolin-5-yl)methylidene]benzohydrazide

4-fluoro-N'-[(E)-(8-hydroxyquinolin-5-yl)methylidene]benzohydrazide

Cat. No.: B11514961
M. Wt: 309.29 g/mol
InChI Key: BBHAKFOMDVMSAO-KEBDBYFISA-N
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Description

4-fluoro-N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]benzohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of an imine or azomethine group (–C=N–)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]benzohydrazide typically involves the condensation reaction between 4-fluorobenzohydrazide and 8-hydroxyquinoline-5-carbaldehyde. The reaction is usually carried out in an alcoholic medium, such as ethanol, with the addition of a few drops of glacial acetic acid to catalyze the reaction. The mixture is refluxed for several hours to ensure complete reaction, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzohydrazide derivatives.

Scientific Research Applications

4-fluoro-N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can chelate metal ions, which may inhibit the activity of metalloenzymes. Additionally, its ability to intercalate with DNA can disrupt cellular processes, leading to antimicrobial and antitumor effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N’-[(E)-(pyridin-2-yl)methylidene]benzohydrazide
  • 4-fluoro-N’-[(E)-(1-(2-hydroxyphenyl)propylidene]benzohydrazide
  • 4-fluoro-N’-[(E)-(2-(trifluoromethyl)phenyl]methylene]benzohydrazide

Uniqueness

4-fluoro-N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]benzohydrazide is unique due to the presence of the 8-hydroxyquinoline moiety, which imparts specific biological activities and enhances its ability to form stable metal complexes. This makes it particularly valuable in medicinal chemistry and coordination chemistry .

Properties

Molecular Formula

C17H12FN3O2

Molecular Weight

309.29 g/mol

IUPAC Name

4-fluoro-N-[(E)-(8-hydroxyquinolin-5-yl)methylideneamino]benzamide

InChI

InChI=1S/C17H12FN3O2/c18-13-6-3-11(4-7-13)17(23)21-20-10-12-5-8-15(22)16-14(12)2-1-9-19-16/h1-10,22H,(H,21,23)/b20-10+

InChI Key

BBHAKFOMDVMSAO-KEBDBYFISA-N

Isomeric SMILES

C1=CC2=C(C=CC(=C2N=C1)O)/C=N/NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)C=NNC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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